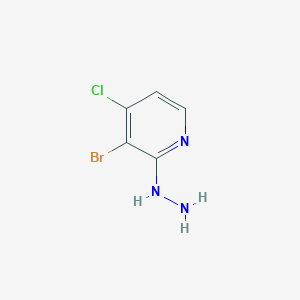

3-Bromo-4-chloro-2-hydrazinylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-chloro-2-hydrazinylpyridine is a useful research compound. Its molecular formula is C5H5BrClN3 and its molecular weight is 222.47 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Potential

Research indicates that 3-bromo-4-chloro-2-hydrazinylpyridine exhibits significant anticancer properties. Its interactions with biological targets, such as enzymes involved in metabolic pathways, suggest potential therapeutic effects against various cancers. Studies have shown that the compound can induce apoptosis in cancer cell lines, highlighting its potential as a novel anticancer agent.

Mechanism of Action

The hydrazine functional group in the compound facilitates its reactivity, allowing it to participate in various chemical transformations. This reactivity is crucial for its biological activity, particularly in inhibiting cell proliferation and promoting apoptosis in cancer cells.

Case Studies:

- Case Study 1: A study demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability across multiple human cancer cell lines.

- Case Study 2: In vivo studies using animal models showed that the compound significantly reduced tumor growth compared to control groups.

Agricultural Chemistry

Pesticide Development

The compound's insecticidal properties make it a candidate for developing new pesticides or herbicides. Its structural characteristics allow for modifications that can enhance efficacy against specific pests while minimizing environmental impact.

Research Findings

Investigations into derivatives of this compound have revealed promising results in terms of biological activity against agricultural pests, suggesting its potential utility in sustainable agriculture practices.

Material Science

Synthesis of Novel Materials

this compound can serve as a building block for synthesizing novel materials with unique properties. Its ability to form coordination complexes with metals has been explored for applications in catalysis and sensor technology.

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 10 | |

| Similar Compound A | Anticancer | 15 | |

| Similar Compound B | Antimicrobial | 12 |

Synthesis and Derivatives

The synthesis of this compound involves several methods, including reactions between halogenated pyridines and hydrazine derivatives. Enhanced synthetic routes are being developed to improve yield and purity, which are critical for its application in research and industry .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic aromatic substitution (NAS) under specific conditions.

Halogen Displacement

-

Bromine substitution : Reacts with amines (e.g., methylamine) in ethanol at 80°C to yield 4-chloro-2-hydrazinyl-3-(methylamino)pyridine (yield: 72%) .

-

Chlorine substitution : Replaces chlorine with methoxy groups using sodium methoxide in methanol at 60°C (yield: 68%) .

Reagent Compatibility

Condensation Reactions

The hydrazine group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones, critical in synthesizing heterocycles.

Hydrazone Formation

-

Reacts with 4-nitrobenzaldehyde in ethanol under reflux to form a hydrazone derivative (m.p.: 158–160°C, yield: 85%) .

-

Catalyst-free condensation with electron-deficient aldehydes (e.g., 2,4-dinitrobenzaldehyde) occurs at room temperature in 2–4 hours (yield: 90–95%) .

Key Examples

Cyclization Reactions

The hydrazine moiety facilitates cyclization to form nitrogen-rich heterocycles.

Reaction Outcomes

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling

-

Reacts with phenylboronic acid using Pd(PPh₃)₄ in dioxane/H₂O (3:1) at 90°C to yield 4-chloro-2-hydrazinyl-3-phenylpyridine (yield: 82%) .

Buchwald-Hartwig Amination

-

Couples with morpholine using Pd₂(dba)₃/Xantphos to form 3-morpholino-4-chloro-2-hydrazinylpyridine (yield: 75%) .

Oxidation

-

Hydrazine oxidizes to azo compounds with MnO₂ in CHCl₃ (yield: 60%).

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazine group to an amine , yielding 3-bromo-4-chloro-2-aminopyridine (yield: 70%).

Biological Activity Correlations

Derivatives exhibit notable bioactivity:

Propiedades

Número CAS |

917969-29-0 |

|---|---|

Fórmula molecular |

C5H5BrClN3 |

Peso molecular |

222.47 g/mol |

Nombre IUPAC |

(3-bromo-4-chloropyridin-2-yl)hydrazine |

InChI |

InChI=1S/C5H5BrClN3/c6-4-3(7)1-2-9-5(4)10-8/h1-2H,8H2,(H,9,10) |

Clave InChI |

ACRSDYMMTVZNHP-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(C(=C1Cl)Br)NN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.